molecular formula C12H8N3O5+ B14342396 Pyridinium, 1-(3,5-dinitrobenzoyl)- CAS No. 93362-69-7

Pyridinium, 1-(3,5-dinitrobenzoyl)-

Cat. No.: B14342396
CAS No.: 93362-69-7
M. Wt: 274.21 g/mol
InChI Key: GBZSYAMPXBQKIC-UHFFFAOYSA-N
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Description

Pyridinium, 1-(3,5-dinitrobenzoyl)- is a cationic aromatic compound featuring a pyridinium core substituted with a 3,5-dinitrobenzoyl group. This structure combines the electron-deficient pyridinium ion with the strongly electron-withdrawing 3,5-dinitrobenzoyl moiety, making it highly reactive in electrophilic and nucleophilic environments.

Properties

CAS No.

93362-69-7

Molecular Formula

C12H8N3O5+

Molecular Weight

274.21 g/mol

IUPAC Name

(3,5-dinitrophenyl)-pyridin-1-ium-1-ylmethanone

InChI

InChI=1S/C12H8N3O5/c16-12(13-4-2-1-3-5-13)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H/q+1

InChI Key

GBZSYAMPXBQKIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(3,5-dinitrobenzoyl)- typically involves the reaction of pyridine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of Pyridinium, 1-(3,5-dinitrobenzoyl)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(3,5-dinitrobenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridinium, 1-(3,5-dinitrobenzoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 1-(3,5-dinitrobenzoyl)- involves its interaction with molecular targets in biological systems. The compound can inhibit enzymes like cholinesterase by binding to the active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can enhance neurotransmission. The nitro groups in the compound also contribute to its reactivity and ability to form reactive intermediates that can interact with various biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Pyridinium, 1-(3,5-dinitrobenzoyl)- and structurally or functionally related compounds:

Compound Structure Key Properties Reactivity/Applications
Pyridinium, 1-(3,5-dinitrobenzoyl)- Pyridinium cation + 3,5-dinitrobenzoyl group High polarity, strong electron-withdrawing effects, cationic charge Likely used as a catalyst or intermediate in nitroaromatic syntheses; potential explosive hazard due to nitro groups
3,5-Dinitrobenzoyl chloride Acyl chloride with 3,5-dinitro substitution Melting point: ~70°C; hygroscopic; reacts readily with nucleophiles (e.g., amines, alcohols) Common acylating agent for introducing the 3,5-dinitrobenzoyl group into other molecules
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) Benzimidazole + 3,5-dichlorobenzyl group White solid, 47% yield; purity >98% (LCMS); stable under standard conditions Biological activity studies (e.g., antimicrobial agents); less reactive than nitro analogs
2,4-Dinitrophenylhydrazine Hydrazine with 2,4-dinitrophenyl group Orange crystalline solid; reacts with carbonyl compounds to form hydrazones Classical reagent for carbonyl group detection; moderate toxicity

Key Observations:

Electronic Effects : The 3,5-dinitrobenzoyl group in Pyridinium, 1-(3,5-dinitrobenzoyl)- introduces stronger electron-withdrawing effects compared to the 3,5-dichlorobenzyl group in Compound 11. This enhances electrophilicity and reactivity in substitution reactions .

Hazard Profile : Nitro-substituted compounds (e.g., 3,5-dinitrobenzoyl chloride, 2,4-dinitrophenylhydrazine) are classified as hazardous due to explosivity and toxicity . Pyridinium, 1-(3,5-dinitrobenzoyl)- likely shares similar risks.

Synthetic Utility : While 3,5-dinitrobenzoyl chloride is a precursor for acylations, Pyridinium, 1-(3,5-dinitrobenzoyl)- may serve as a charged intermediate in specialized syntheses, leveraging its cationic nature for solubility in polar solvents.

Research Findings and Limitations

  • Synthetic Challenges : The nitro groups in Pyridinium, 1-(3,5-dinitrobenzoyl)- necessitate controlled reaction conditions to avoid decomposition, similar to 3,5-dinitrobenzoyl chloride .
  • Data Gaps : Direct experimental data (e.g., NMR, melting point) for Pyridinium, 1-(3,5-dinitrobenzoyl)- are absent in the provided evidence. Further studies are needed to confirm its physicochemical properties.

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